Cas no 15182-92-0 (4-[2-(Dimethylamino)ethoxy]benzaldehyde)

4-[2-(Dimethylamino)ethoxy]benzaldehyde is a versatile organic compound featuring a benzaldehyde core substituted with a dimethylaminoethoxy functional group. This structure imparts both aldehyde reactivity and tertiary amine properties, making it valuable in synthetic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The dimethylaminoethoxy moiety enhances solubility in polar solvents and can act as a directing group or intermediate in further functionalization. Its stability under mild conditions and compatibility with a range of reactions, such as reductive amination or nucleophilic additions, make it a useful building block for complex molecular architectures. The compound is typically handled under inert conditions to preserve its aldehyde functionality.
4-[2-(Dimethylamino)ethoxy]benzaldehyde structure
15182-92-0 structure
Product name:4-[2-(Dimethylamino)ethoxy]benzaldehyde
CAS No:15182-92-0
MF:C11H15NO2
Molecular Weight:193.2423
MDL:MFCD07368978
CID:220185

4-[2-(Dimethylamino)ethoxy]benzaldehyde 化学的及び物理的性質

名前と識別子

    • 4-(2-(Dimethylamino)ethoxy)benzaldehyde
    • CHEMBRDG-BB 4003884
    • AKOS BC-2175
    • TIMTEC-BB SBB010890
    • p-[2-(dimethylamino)ethoxy]benzaldehyde
    • 4-[2-(dimethylamino)ethoxy]benzaldehyde(SALTDATA: FREE)
    • Benzaldehyde, 4-[2-(diMethylaMino)ethoxy]-
    • 4-(2-Dimethylamino-ethoxy)-benzaldehyde
    • 4-[2-(DIMETHYLAMINO)ETHOXY]BENZALDEHYDE
    • 4-(2-Dimethylamino-aethoxy)-benzaldehyd
    • 4-[2-(Dimethylamino)Ethoxy]-Benzaldehyde
    • p-(2-(Dimethylamino)ethoxy)benzaldehyde
    • PubChem12557
    • BAS 08767032
    • CBOKAZFQZOQTOC-UHFFFAOYSA-N
    • SP093
    • SBB010890
    • STK803279
    • BBL030760
    • 4-(2-dimethylaminoethoxy)benzaldehyde
    • VZ28083
    • 4-(N,N-dimethylaminoethoxy)benzald
    • 4-[2-(Dimethylamino)ethoxy]benzaldehyde
    • MDL: MFCD07368978
    • インチ: 1S/C11H15NO2/c1-12(2)7-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,7-8H2,1-2H3
    • InChIKey: CBOKAZFQZOQTOC-UHFFFAOYSA-N
    • SMILES: O(C1C([H])=C([H])C(C([H])=O)=C([H])C=1[H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • 精确分子量: 193.11000
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 163
  • トポロジー分子極性表面積: 29.5

じっけんとくせい

  • Boiling Point: 310℃ at 760 mmHg
  • PSA: 29.54000
  • LogP: 1.43950

4-[2-(Dimethylamino)ethoxy]benzaldehyde Security Information

  • 危害声明: Corrosive
  • 危険物標識: C Xi
  • HazardClass:IRRITANT

4-[2-(Dimethylamino)ethoxy]benzaldehyde 税関データ

  • 税関コード:2922509090
  • 税関データ:

    中国税関コード:

    2922509090

    概要:

    2922509090.他のアミノアルコールフェノール類/アミノ酸フェノール類及び他の酸素含有アミノ化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査

    要約:

    2922509090。他のアミノアルコールフェノール、アミノ酸フェノール、その他の酸素機能を有するアミノ化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-[2-(Dimethylamino)ethoxy]benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0641-250MG
4-[2-(dimethylamino)ethoxy]benzaldehyde
15182-92-0 95%
250MG
¥ 178.00 2023-04-05
OTAVAchemicals
7020681373-250MG
4-[2-(dimethylamino)ethoxy]benzaldehyde
15182-92-0 95%
250MG
$173 2023-07-06
Chemenu
CM249707-10g
4-(2-(Dimethylamino)ethoxy)benzaldehyde
15182-92-0 95+%
10g
$288 2022-06-12
TRC
B400228-100mg
4-[2-(Dimethylamino)ethoxy]benzaldehyde
15182-92-0
100mg
$ 51.00 2023-04-18
Chemenu
CM249707-5g
4-(2-(Dimethylamino)ethoxy)benzaldehyde
15182-92-0 95+%
5g
$192 2021-06-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D841227-1g
4-(2-(Dimethylamino)ethoxy)benzaldehyde
15182-92-0 97%
1g
574.20 2021-05-17
eNovation Chemicals LLC
D547334-1g
4-(2-(DiMethylaMino)ethoxy)benzaldehyde
15182-92-0 97%
1g
$170 2024-05-24
Enamine
EN300-39053-10.0g
4-[2-(dimethylamino)ethoxy]benzaldehyde
15182-92-0 95%
10g
$323.0 2023-05-05
Fluorochem
024416-5g
4-[2-(Dimethylamino)ethoxy]benzaldehyde
15182-92-0 95%
5g
£167.00 2022-03-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ0641-25G
4-[2-(dimethylamino)ethoxy]benzaldehyde
15182-92-0 95%
25g
¥ 3,630.00 2023-04-05

4-[2-(Dimethylamino)ethoxy]benzaldehyde 関連文献

4-[2-(Dimethylamino)ethoxy]benzaldehydeに関する追加情報

Professional Introduction to Compound with CAS No. 15182-92-0 and Product Name: 4-[2-(Dimethylamino)ethoxy]benzaldehyde

4-[2-(Dimethylamino)ethoxy]benzaldehyde, identified by its CAS number 15182-92-0, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This aromatic aldehyde derivative features a unique structural framework that combines a benzaldehyde moiety with an N,N-dimethylamino ethoxy side chain, making it a versatile intermediate in the development of various bioactive molecules. The presence of both electron-donating and electron-withdrawing groups in its structure imparts distinct chemical properties that make it valuable for synthetic applications.

The compound’s molecular structure, characterized by a benzene ring substituted with an ethoxy group at the 4-position and a dimethylamino group at the 2-position of the adjacent ethyl chain, contributes to its reactivity and potential biological activity. This configuration allows for facile participation in nucleophilic addition reactions, making it a useful precursor in the synthesis of more complex molecules. In recent years, 4-[2-(Dimethylamino)ethoxy]benzaldehyde has garnered attention for its role in the development of novel therapeutic agents.

Recent advancements in medicinal chemistry have highlighted the compound’s utility as a building block in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential in generating derivatives with anti-inflammatory, anticancer, and antimicrobial properties. The dimethylamino group enhances lipophilicity, facilitating cellular uptake, while the aldehyde functionality provides a reactive site for further chemical modifications. These characteristics make it an attractive candidate for drug discovery programs.

One notable application of 4-[2-(Dimethylamino)ethoxy]benzaldehyde is in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Researchers have leveraged its structural features to develop molecules that selectively inhibit specific kinases involved in disease progression. By modifying the substituents on the benzaldehyde core, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of these derivatives. Such modifications are essential for achieving high selectivity and minimizing off-target effects.

The compound’s role extends beyond kinase inhibition; it has also been explored in the development of G protein-coupled receptor (GPCR) modulators. GPCRs are integral membrane proteins involved in signal transduction across cell membranes, making them key targets for therapeutic intervention. Derivatives of 4-[2-(Dimethylamino)ethoxy]benzaldehyde have shown promise in modulating GPCR activity, particularly those related to neurotransmitter and hormone receptors. This has opened up new avenues for treating neurological disorders and metabolic diseases.

In addition to its pharmaceutical applications, 4-[2-(Dimethylamino)ethoxy]benzaldehyde serves as a valuable tool in synthetic organic chemistry. Its reactivity allows for diverse functionalization strategies, enabling chemists to construct complex molecular architectures efficiently. The compound’s ability to undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, makes it particularly useful in constructing biaryl systems prevalent in many bioactive molecules.

Recent research has also explored the use of 4-[2-(Dimethylamino)ethoxy]benzaldehyde in photopharmacology—a emerging field that combines photoreactivity with drug design to achieve temporal control over drug action. By incorporating photoactivatable groups into drug candidates, researchers can induce drug release or activation upon exposure to light, offering precise therapeutic control. The aldehyde functionality of 4-[2-(Dimethylamino)ethoxy]benzaldehyde provides a handle for introducing such photoactivatable moieties, paving the way for innovative therapeutic approaches.

The synthesis of 4-[2-(Dimethylamino)ethoxy]benzaldehyde itself is well-documented and can be achieved through multiple routes depending on synthetic goals and scalability requirements. Common methods include nucleophilic substitution reactions on appropriately substituted benzaldehydes or condensation reactions involving dimethylamine derivatives. Advances in catalytic systems have further streamlined these processes, improving yields and reducing byproduct formation.

Economic considerations also play a crucial role in the industrial production of 4-[2-(Dimethylamino)ethoxy]benzaldehyde. Efficient synthetic routes not only enhance yield but also minimize waste generation, aligning with green chemistry principles. Companies investing in large-scale production must balance cost-effectiveness with environmental sustainability to ensure long-term viability.

The future prospects for 4-[2-(Dimethylamino)ethoxy]benzaldehyde are promising, with ongoing research exploring its potential applications in emerging fields such as epigenetics and gene therapy. Its structural versatility makes it an ideal candidate for developing novel therapeutics targeting complex diseases like cancer and neurodegenerative disorders. As computational methods improve, virtual screening approaches will likely identify new applications for this compound more rapidly than traditional experimental methods alone.

In conclusion,4-[2-(Dimethylamino)ethoxy]benzaldehyde (CAS No. 15182-92-0) represents a cornerstone molecule in modern pharmaceutical chemistry with broad utility across multiple therapeutic areas. Its unique structural features enable diverse synthetic manipulations while offering potential biological activity through modulation of key biological pathways. Continued innovation in drug discovery will undoubtedly expand its role as a critical intermediate in developing next-generation therapeutics.

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